Teriflunomide is the active metabolite of leflunomide, a disease-modifying antirheumatic drug. [, , ] It is classified as an immunomodulator due to its ability to selectively and reversibly inhibit the proliferation of activated T and B lymphocytes. [, , , , ] In scientific research, teriflunomide serves as a valuable tool for investigating immune system function, lymphocyte biology, and the development of new therapies for autoimmune diseases.
Teriflunomide exerts its immunomodulatory effects by selectively and reversibly inhibiting DHODH, a mitochondrial enzyme crucial for de novo pyrimidine synthesis. [, , , , , , ] By blocking this pathway, teriflunomide limits the availability of pyrimidines, essential building blocks for DNA replication. This action specifically hinders the proliferation of activated T and B lymphocytes, which require high levels of pyrimidines for clonal expansion during an immune response. [, , ]
Teriflunomide has been extensively studied as a treatment for relapsing forms of multiple sclerosis (MS). [, , , , , , , , , , , , , ] Clinical trials have demonstrated its efficacy in reducing relapse rates, slowing disability progression, and decreasing MRI evidence of disease activity. [, , , , , , , , , , , ] Research also focuses on its impact on brain volume loss and immune cell populations in MS patients. [, , ] Real-world studies further support its effectiveness and safety in managing MS. [, , , ]
Teriflunomide's selective inhibition of lymphocyte proliferation provides a unique tool for dissecting immune responses. Studies have examined its effects on primary and memory antibody responses to viral antigens, demonstrating its ability to modulate these responses without compromising overall immune protection. [] Research has also explored the impact of teriflunomide on T-cell function and repertoire diversity in patients with MS. []
Given teriflunomide's potential to inhibit specific cytochrome P450 enzymes involved in drug metabolism, research has focused on characterizing its interactions with other medications. One study investigated its effect on the pharmacokinetics of bupropion, a probe substrate for CYP2B6, concluding that teriflunomide does not significantly inhibit or induce CYP2B6 activity. []
Teriflunomide has been used in pre-clinical models to explore its potential therapeutic applications beyond MS. In a mouse model of antiphospholipid syndrome (APS), teriflunomide demonstrated a normalizing effect on anxiety-like behavior, highlighting its potential role in addressing neuropsychiatric manifestations of APS. [] In a mouse model of Theiler's murine encephalomyelitis virus, teriflunomide was found to decrease microglial density, suggesting a possible mechanism for its neuroprotective effects in MS. []
Preliminary research suggests potential applications of teriflunomide in cancer therapy. Studies have explored its anticancer activity in triple-negative breast cancer cells, demonstrating its ability to inhibit proliferation, induce cell cycle arrest, and modulate cell signaling pathways. [] Further research is necessary to fully elucidate its potential in oncology.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: